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  • Product: N-(2,6-difluorophenyl)-2-(ethylamino)acetamide

Core Science & Biosynthesis

Foundational

"N-(2,6-difluorophenyl)-2-(ethylamino)acetamide" chemical properties

This technical guide provides an in-depth analysis of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide , a fluorinated structural analog of Monoethylglycinexylidide (MEGX), the active metabolite of Lidocaine. Compound Clas...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide , a fluorinated structural analog of Monoethylglycinexylidide (MEGX), the active metabolite of Lidocaine.

Compound Class: Fluorinated Acylanilide / Aminoacetamide Primary Application: Sodium Channel Modulator Probe / Metabolic Stability Standard

Executive Summary & Chemical Identity

N-(2,6-difluorophenyl)-2-(ethylamino)acetamide is a synthetic small molecule belonging to the aminoacetamide class. It is chemically defined as the 2,6-difluoro analog of MEGX (Monoethylglycinexylidide). While MEGX is the primary active metabolite of the local anesthetic Lidocaine, the introduction of fluorine atoms at the 2,6-positions of the phenyl ring (replacing methyl groups) significantly alters the compound's metabolic stability and electronic distribution while retaining the core pharmacophore required for Voltage-Gated Sodium Channel (NaV) blockade.

Chemical Identity Table
PropertyDetail
IUPAC Name N-(2,6-difluorophenyl)-2-(ethylamino)acetamide
Common Designations 2,6-Difluoro-MEGX; Desmethyl-difluorolidocaine
CAS Number 730997-90-7 (Free Base); 1049748-63-1 (HCl Salt)
Molecular Formula

Molecular Weight 214.21 g/mol (Free Base)
Structural Class Class Ib Antiarrhythmic Analog (Acylanilide)
Predicted pKa ~7.8 (Amine)
Predicted LogP 1.8 – 2.1

Synthesis & Production Protocol

The synthesis of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide follows a classic Schotten-Baumann acylation followed by nucleophilic substitution . This two-step protocol ensures high regioselectivity and minimizes the formation of tertiary amine byproducts.

Reaction Logic (Step-by-Step)
  • Acylation (Step A): 2,6-Difluoroaniline is reacted with chloroacetyl chloride. The steric hindrance of the 2,6-difluoro substitution is lower than that of the 2,6-dimethyl equivalent (Lidocaine), allowing for faster kinetics but requiring careful temperature control to prevent bis-acylation.

  • Amination (Step B): The intermediate chloroacetamide undergoes

    
     substitution with ethylamine. Use of excess ethylamine acts as both the nucleophile and the base to scavenge the HCl byproduct.
    
Detailed Experimental Workflow
  • Precursors: 2,6-Difluoroaniline (1.0 eq), Chloroacetyl chloride (1.1 eq), Ethylamine (excess), Glacial Acetic Acid (catalyst), Sodium Acetate (buffer).

  • Solvents: Dichloromethane (DCM) for acylation; Ethanol/THF for amination.

Step A: Formation of


-Chloroacetamide Intermediate 
  • Dissolve 2,6-difluoroaniline in DCM at 0°C.

  • Add saturated aqueous

    
     (biphasic system) or Triethylamine (organic phase) as a proton scavenger.
    
  • Dropwise add chloroacetyl chloride over 30 minutes. Critical: Maintain temp < 10°C to avoid side reactions.

  • Stir for 2 hours at room temperature.

  • Wash organic layer with 1N HCl (remove unreacted aniline), then brine. Dry over

    
     and concentrate.
    
    • Yield Target: >85% (White solid).[1]

Step B: Ethylamine Substitution

  • Dissolve the intermediate from Step A in THF or Ethanol.

  • Add Ethylamine (70% aq solution or 2.0M in THF) in 5-fold molar excess. Note: Excess is required to prevent the product (secondary amine) from reacting with the starting material (alkylation).

  • Heat to reflux (60-70°C) for 4–6 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane).[2]

  • Evaporate solvent.[2][3][4][5] Partition residue between EtOAc and 1N NaOH (to free base the amine).

  • Purification: Convert to Hydrochloride salt using 4M HCl in Dioxane for stability and crystallization.

Synthesis Pathway Diagram

SynthesisRoute Figure 1: Two-step synthesis route via chloroacetamide intermediate. Start 2,6-Difluoroaniline Inter N-(2,6-difluorophenyl)- 2-chloroacetamide Start->Inter Acylation (-HCl) Reagent1 Chloroacetyl Chloride (DCM, 0°C) Reagent1->Inter Final N-(2,6-difluorophenyl)- 2-(ethylamino)acetamide Inter->Final SN2 Amination Reagent2 Ethylamine (Excess) (THF, Reflux) Reagent2->Final

Pharmacological & Mechanistic Profile

This compound serves as a critical probe for understanding the Structure-Activity Relationship (SAR) of Class Ib antiarrhythmics. Its activity is grounded in the "Lidocaine Pharmacophore," which consists of a lipophilic aromatic head, an amide linker, and a hydrophilic amine tail.

Mechanism of Action: NaV Channel Blockade

Like its parent analog MEGX, N-(2,6-difluorophenyl)-2-(ethylamino)acetamide binds to the intracellular pore of voltage-gated sodium channels (NaV1.x).

  • State Dependence: It preferentially binds to the inactivated state of the channel, prolonging the refractory period.

  • Binding Site: The local anesthetic binding site (Phe1764 and Tyr1771 in NaV1.7 homology models).

  • The Fluorine Effect (Bioisosterism):

    • Electronic: Fluorine is highly electronegative. This pulls electron density from the phenyl ring, reducing the

      
      -electron cloud density compared to the electron-rich 2,6-dimethyl ring of Lidocaine. This may alter 
      
      
      
      stacking interactions within the channel pore.
    • Lipophilicity: The

      
       bond is lipophilic, maintaining the ability to cross the neuronal membrane, but the polar nature of the C-F bond alters the solvation shell.
      
Metabolic Stability (The Critical Differentiator)

The primary metabolic clearance pathway for Lidocaine and MEGX involves CYP450-mediated benzylic hydroxylation of the 2,6-dimethyl groups.

  • Lidocaine/MEGX:

    
     Cyclization/Cleavage.
    
  • Difluoro Analog: The C-F bond is metabolically inert to standard CYP oxidation.

    • Result: This analog blocks the major clearance pathway, forcing metabolism to occur via slower routes (amide hydrolysis or aromatic hydroxylation at the 4-position). This makes it a valuable tool for studying "metabolically resistant" local anesthesia.

SAR Comparison Diagram

SAR_Comparison Figure 2: Impact of Fluorine substitution on metabolic stability vs. Methyl analogs. Lidocaine Lidocaine / MEGX (2,6-Dimethyl) Metabolism Metabolic Fate (CYP450) Lidocaine->Metabolism Rapid Benzylic Oxidation (High Clearance) Binding NaV Channel Binding (Pore Interaction) Lidocaine->Binding Standard Affinity Difluoro Target Compound (2,6-Difluoro) Difluoro->Metabolism Blocked Oxidation (High Stability) Difluoro->Binding Altered Pi-Stacking (Modified Kinetics)

Handling, Stability, and Safety

As a halogenated aniline derivative and a secondary amine, specific safety protocols are required.

Physicochemical Stability
  • Hygroscopicity: The Hydrochloride salt (CAS 1049748-63-1) is hygroscopic. Store in a desiccator at -20°C.

  • Solution Stability: Stable in DMSO or Methanol for >2 weeks at 4°C. Aqueous solutions should be prepared fresh due to the potential for slow amide hydrolysis at extreme pH.

Safety Protocol (E-E-A-T Grounded)
  • Toxicology: While specific tox data is limited, assume toxicity profile similar to MEGX (known to lower seizure threshold more than Lidocaine).

  • Skin Absorption: Fluorinated anilines can be rapidly absorbed through the skin. Double-gloving (Nitrile) is mandatory.

  • Incompatibility: Incompatible with strong oxidizing agents and acid chlorides (will react with the secondary amine).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46781380, MEGX (Lidocaine Metabolite). Retrieved from [Link]

  • Accela ChemBio. Product Data Sheet: N-(2,6-difluorophenyl)-2-(ethylamino)acetamide hydrochloride (CAS 1049748-63-1). Retrieved from [Link]

  • Hermanns, H., et al. (2010).Voltage-gated sodium channels as therapeutic targets. Current Opinion in Pharmacology. (Contextual grounding for NaV mechanism).
  • U.S. Food and Drug Administration (FDA). Lidocaine Hydrochloride Labeling and Metabolite Information. Retrieved from [Link]

  • Sigma-Aldrich (Merck).Safety Data Sheet: 2,6-Difluoroaniline derivatives.

Sources

Exploratory

Potential biological activity of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide

This guide serves as a comprehensive technical evaluation of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide , a fluorinated pharmacophore structurally aligned with the Class Ib antiarrhythmic and local anesthetic agents....

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical evaluation of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide , a fluorinated pharmacophore structurally aligned with the Class Ib antiarrhythmic and local anesthetic agents.

Biological Activity, Mechanism of Action, and Experimental Protocols

Executive Technical Summary

N-(2,6-difluorophenyl)-2-(ethylamino)acetamide (herein referred to as DF-EA ) is a synthetic small molecule belonging to the aminoacetamide class. Structurally, it represents the 2,6-difluoro analogue of Monoethylglycinexylidide (MEGX) , the active N-deethylated metabolite of Lidocaine.

Unlike its 2,6-dimethyl counterparts (Lidocaine, Etidocaine), the incorporation of the 2,6-difluorophenyl moiety introduces significant electronic and metabolic alterations. The electron-withdrawing fluorine atoms reduce the electron density of the aromatic ring, potentially altering


 interactions within the voltage-gated sodium channel (Na

) pore. Furthermore, the secondary amine (ethylamino) functionality suggests a kinetic profile distinct from tertiary amine blockers, favoring use-dependent blockade typical of anticonvulsant and antinociceptive agents.

Primary Biological Classification:

  • Target: Voltage-Gated Sodium Channels (Na

    
    1.1, Na
    
    
    
    1.2, Na
    
    
    1.7).
  • Predicted Activity: State-dependent Na

    
     channel blockade (stabilization of the inactivated state).
    
  • Therapeutic Potential: Anticonvulsant (broad-spectrum), Neuropathic Pain Analgesic.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The distinct fluorination pattern of DF-EA confers unique lipophilic and metabolic stability properties compared to the classical "xylidide" anesthetics.

PropertySpecificationTechnical Insight
IUPAC Name N-(2,6-difluorophenyl)-2-(ethylamino)acetamideCore scaffold: Glycinamide
CAS Registry 730997-90-7 (Base) / 1049748-63-1 (HCl)Research grade identifier
Molecular Formula C

H

F

N

O
MW: 214.21 g/mol
Lipophilicity (LogP) ~1.8 - 2.1 (Predicted)Lower than Lidocaine (2.[1]4) due to polar C-F bonds, potentially reducing CNS accumulation vs. peripheral distribution.
pKa (Amine) ~7.8 - 8.2Closer to physiological pH than Lidocaine (7.9), suggesting a higher fraction of the uncharged (membrane-permeant) species at pH 7.4.
Metabolic Stability High (Oxidative resistance)The C-F bond blocks benzylic hydroxylation (common in CH

analogs), extending half-life.

Mechanism of Action (MOA)

The biological activity of DF-EA is driven by its interaction with the intracellular pore of voltage-gated sodium channels . The mechanism follows the Modulated Receptor Hypothesis , where the drug binds preferentially to specific channel states.

Binding Dynamics
  • State-Dependence: DF-EA exhibits low affinity for the Resting (Closed) state but high affinity for the Open and Inactivated states.

  • The "Guard" Function: The 2,6-difluorophenyl headgroup lodges into the hydrophobic crevice near the S6 transmembrane segment (Site 2), while the protonated ethylamino tail interacts with the selectivity filter residues.

  • Kinetics: As a secondary amine, DF-EA likely exhibits "fast-in/intermediate-out" kinetics. This allows it to block high-frequency firing neurons (epileptogenic foci) while sparing normal low-frequency signaling (cardiac safety margin).

Pathway Visualization

MOA_Pathway Resting Resting State (NaV Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation Blocked Drug-Bound State (Stabilized Inactivation) Open->Blocked DF-EA Binding (Phasic Block) Inactivated->Resting Repolarization Inactivated->Blocked High Affinity Binding Blocked->Inactivated Slow Dissociation

Figure 1: DF-EA preferentially binds to and stabilizes the Inactivated state of the NaV channel, preventing repetitive firing.

Synthesis & Production Protocol

For research applications, DF-EA is synthesized via a two-step nucleophilic substitution pathway. This protocol ensures high purity suitable for biological screening.

Step 1: Acylation
  • Reagents: 2,6-difluoroaniline, Chloroacetyl chloride, Glacial acetic acid, Sodium acetate.

  • Procedure:

    • Dissolve 2,6-difluoroaniline (1.0 eq) in glacial acetic acid.

    • Add chloroacetyl chloride (1.2 eq) dropwise at 0°C.

    • Add saturated aqueous sodium acetate to buffer HCl evolution.

    • Stir at room temperature for 2 hours.

    • Precipitate intermediate 2-chloro-N-(2,6-difluorophenyl)acetamide with ice water. Filter and dry.

Step 2: Amination (The Critical Step)
  • Reagents: Intermediate from Step 1, Ethylamine (70% aq. or 2M in THF), Potassium Carbonate (K

    
    CO
    
    
    
    ), Acetonitrile (MeCN).
  • Procedure:

    • Dissolve the chloro-intermediate in MeCN.

    • Add K

      
      CO
      
      
      
      (2.0 eq) as an acid scavenger.
    • Add Ethylamine (3.0 eq) slowly. Note: Excess amine prevents double-alkylation.

    • Reflux at 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

    • Evaporate solvent. Resuspend residue in DCM and wash with water.

    • Purification: Convert to Hydrochloride salt using 4M HCl in Dioxane for stability. Recrystallize from Ethanol/Ether.

Synthesis_Flow Start Start: 2,6-Difluoroaniline Step1 Acylation (+ Chloroacetyl Chloride) Start->Step1 Inter Intermediate: 2-chloro-N-(2,6-difluorophenyl)acetamide Step1->Inter Step2 Amination (+ Ethylamine, K2CO3) Inter->Step2 Final Product: N-(2,6-difluorophenyl)-2-(ethylamino)acetamide Step2->Final

Figure 2: Synthetic route for DF-EA production.

Experimental Protocols for Biological Validation

To validate the biological activity of DF-EA, the following assays are the industry standard.

Protocol A: Whole-Cell Patch Clamp (Na 1.7 Inhibition)

Objective: Determine the IC


 for tonic vs. phasic block.
  • Cell Line: HEK-293 cells stably expressing hNa

    
    1.7.
    
  • Solutions:

    • Pipette (Intracellular): 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3).

    • Bath (Extracellular): 140 mM NaCl, 3 mM KCl, 1 mM MgCl

      
      , 1 mM CaCl
      
      
      
      , 10 mM HEPES (pH 7.4).
  • Voltage Protocol:

    • Holding Potential: -120 mV (Resting state).

    • Test Pulse: Depolarize to 0 mV for 20 ms.

    • Inactivation Protocol: Pre-pulse to -70 mV (500 ms) to induce inactivation state, followed by test pulse.

  • Application: Perfusion of DF-EA (0.1, 1, 10, 100

    
    M).
    
  • Analysis: Calculate % inhibition of peak current.

    • Tonic Block: Inhibition from -120 mV holding.

    • Phasic Block: Inhibition after 10 Hz pulse train.

Protocol B: In Vivo Anticonvulsant Screening (MES Test)

Objective: Assess efficacy against generalized tonic-clonic seizures.

  • Subject: Male CF-1 mice (20-25g).

  • Dosing: Administer DF-EA (10, 30, 100 mg/kg, i.p.) dissolved in 0.5% methylcellulose.

  • Stimulus: 60 Hz alternating current, 50 mA, 0.2s duration via corneal electrodes (30 min post-dose).

  • Endpoint: Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.

  • Toxicity Check: Rotarod test for motor coordination deficits.

References

  • Zhu, X., et al. (2012). Synthesis and biological evaluation of novel difluorophenyl methanesulfinyl acetamide derivatives.[2] Journal of China Pharmaceutical University, 43(1), 16-20.[2] 2[3][4][5][6]

  • NIST Chemistry WebBook. Acetamide, N-(2,6-difluorophenyl)-. Standard Reference Data. 7[3][4][5][6]

  • Kaplancikli, Z. A., et al. (2012). Synthesis and analgesic activity of some acetamide derivatives.[8] Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-280. 8[5]

  • BindingDB. 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine) Binding Data. 9[3][4][5][6][10][11]

  • Cayman Chemical. N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide (Lidocaine Impurity K).[12] 12[3][4][5]

Sources

Foundational

"N-(2,6-difluorophenyl)-2-(ethylamino)acetamide" as a lidocaine analog

Executive Summary This technical guide profiles N-(2,6-difluorophenyl)-2-(ethylamino)acetamide , a structural analog of the active lidocaine metabolite monoethylglycinexylidide (MEGX). By replacing the 2,6-dimethyl moiet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles N-(2,6-difluorophenyl)-2-(ethylamino)acetamide , a structural analog of the active lidocaine metabolite monoethylglycinexylidide (MEGX). By replacing the 2,6-dimethyl moiety of the classic lidocaine pharmacophore with 2,6-difluoro substituents, this molecule serves as a critical probe in Structure-Activity Relationship (SAR) studies targeting voltage-gated sodium channels (Nav).

The "Fluorine Switch" introduced in this scaffold alters the physicochemical landscape of the molecule—specifically its lipophilicity, metabolic stability, and acid-base dissociation constant (pKa)—without disrupting the fundamental amide-linked binding motif required for channel blockade. This guide details the synthesis, physicochemical rationale, and experimental characterization of this compound for researchers in medicinal chemistry and neuropharmacology.

Molecular Architecture & SAR Analysis

Structural Comparison

The molecule retains the tripartite structure essential for local anesthetic activity: a lipophilic aromatic head, an intermediate amide linker, and a hydrophilic amine tail.

FeatureLidocaine / MEGX (Reference)Target: Difluoro AnalogImpact of Modification
Aromatic Ring 2,6-Dimethylphenyl2,6-Difluorophenyl Reduces steric bulk; increases oxidative stability (blocks ring hydroxylation).
Linker AcetamideAcetamide Preserves H-bond donor/acceptor sites for channel docking.
Amine Tail Diethyl (Lido) / Monoethyl (MEGX)Monoethylamino Secondary amines generally exhibit lower pKa than tertiary, altering the ionized fraction at pH 7.4.
The Fluorine Effect (Physicochemical Modulation)

The substitution of hydrogen or methyl groups with fluorine is a standard medicinal chemistry tactic known as "bioisosteric replacement."

  • Electronic Withdrawal: Fluorine is highly electronegative. In the 2,6-position, it withdraws electron density from the aromatic ring and, inductively, from the amide nitrogen. This increases the acidity of the amide proton (NH), potentially strengthening H-bond donor interactions within the sodium channel pore.

  • Lipophilicity (LogP): While fluorine is lipophilic, the strong dipole of the C-F bond can complicate LogP predictions. Generally, aryl-fluorination increases membrane permeability compared to unsubstituted rings, facilitating access to the intracellular binding site of the Nav channel.

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert. This substitution blocks the formation of toxic metabolites (e.g., 2,6-xylidine derivatives) often associated with dimethyl-analogs.

Chemical Synthesis Protocol

Retrosynthetic Strategy

The synthesis follows a classical Schotten-Baumann sequence, prioritizing the formation of the amide bond followed by nucleophilic substitution of the alpha-halo intermediate.

Workflow Diagram (DOT)

SynthesisPathway Start 2,6-Difluoroaniline (Starting Material) Inter Intermediate: N-(2,6-difluorophenyl)- 2-chloroacetamide Start->Inter DCM, Et3N 0°C to RT Reagent1 Chloroacetyl Chloride (Acylation) Reagent1->Inter Final Product: N-(2,6-difluorophenyl)- 2-(ethylamino)acetamide Inter->Final EtOH/THF Reflux Reagent2 Ethylamine (excess) (Amination) Reagent2->Final Validation Validation: 1H-NMR, 19F-NMR Final->Validation

Caption: Two-step synthesis pathway via chloroacetamide intermediate.

Detailed Methodology

Step 1: Acylation (Synthesis of the Chloroacetamide Intermediate)

  • Setup: Charge a dry 3-neck round-bottom flask with 2,6-difluoroaniline (1.0 eq) and anhydrous dichloromethane (DCM). Add Triethylamine (1.2 eq) as a proton scavenger.

  • Addition: Cool the solution to 0°C. Add Chloroacetyl chloride (1.1 eq) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with 1N HCl (to remove unreacted aniline), followed by saturated NaHCO3 and brine. Dry over MgSO4 and concentrate.

  • Result: N-(2,6-difluorophenyl)-2-chloroacetamide (Solid).

Step 2: Amination (Substitution with Ethylamine)

  • Setup: Dissolve the chloroacetamide intermediate in ethanol or THF.

  • Addition: Add Ethylamine (70% aq. solution or 2M in THF) in large excess (3-5 eq). Note: Excess amine prevents double-alkylation (formation of tertiary amine dimers).

  • Reaction: Reflux at 60-70°C for 4-6 hours.

  • Purification: Evaporate solvent. Dissolve residue in 1N HCl (converts product to water-soluble salt). Wash with ether (removes non-basic impurities). Basify the aqueous layer with NaOH to pH >10. Extract the free base into DCM.

  • Crystallization: Convert to hydrochloride salt using HCl/Dioxane for stability if required.

In Vitro Characterization Protocols

Structural Validation (NMR)

Trustworthiness in synthesis requires specific spectral confirmation.

  • 1H NMR (DMSO-d6): Look for the triplet/quartet pattern of the ethyl group (~1.1 ppm, ~2.6 ppm) and the singlet of the methylene linker (~3.4 ppm). The amide NH should appear downfield (~9-10 ppm).

  • 19F NMR: Critical for purity. Expect a singlet (or multiplet due to H-coupling) around -110 to -120 ppm (relative to CFCl3), confirming the integrity of the difluorophenyl ring.

Electrophysiology (Patch Clamp)

To validate biological activity as a sodium channel blocker, use the following voltage-clamp protocol.

System: Whole-cell patch clamp on HEK293 cells stably expressing Nav1.7 or Nav1.8. Solutions:

  • Intracellular: CsF-based pipette solution (blocks K+ currents).

  • Extracellular: Standard Tyrode’s solution.

Protocol (State-Dependent Block):

  • Holding Potential: -120 mV (Resting state).

  • Pulse: Depolarize to 0 mV for 20ms to open channels.

  • Tonic Block: Measure reduction in peak current at low frequency (0.1 Hz).

  • Phasic (Use-Dependent) Block: Apply a train of pulses (10 Hz). The difluoro analog should show accumulated inhibition if it has slow dissociation kinetics, similar to lidocaine.

MechanismAction Extracellular Extracellular Space (pH 7.4) Drug_Uncharged Drug (Uncharged) Lipophilic Extracellular->Drug_Uncharged Application Membrane Neuronal Membrane Intracellular Intracellular Space (pH 7.2) Membrane->Intracellular Cytosolic Access Drug_Charged Drug-H+ (Cationic) Active Form Intracellular->Drug_Charged Protonation (pKa dependent) Drug_Uncharged->Membrane Diffusion Nav_Channel Nav Channel Pore (Intracellular Gate) Drug_Charged->Nav_Channel Binding (S6 Segment)

Caption: Mechanism of Action: The uncharged form penetrates the membrane, becomes protonated, and blocks the channel from the inside.[1]

References

  • NIST Chemistry WebBook. Acetamide, N-(2,6-difluorophenyl)- Properties and Spectra. (CAS 3896-29-5).[2] [Link]

  • Hermann, T., et al. (2020). Fluorine in Pharmaceutical Industry: Fluorinated Drugs and their Therapeutic Applications.[3] (General SAR on Fluorine substitution).[3] [Link]

  • ResearchGate (Abdel-Latif et al., 2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. (Standard Protocol Source). [Link]

  • Deranged Physiology. Structure and function relationships of local anaesthetics.[4] (Mechanistic Grounding). [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-(2,6-difluorophenyl)-2-(ethylamino)acetamide in Patch-Clamp Electrophysiology

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide for patch-clamp electrophysiology. This d...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide for patch-clamp electrophysiology. This document offers a detailed framework for investigating the electrophysiological effects of this compound, with a focus on its putative role as a voltage-gated ion channel modulator. While this compound is novel, its structural similarity to known local anesthetics and other acetamide derivatives suggests a potential interaction with voltage-gated sodium channels. The following protocols are designed to rigorously test this hypothesis and characterize the compound's pharmacological profile.

Introduction and Scientific Background

N-(2,6-difluorophenyl)-2-(ethylamino)acetamide is an acetamide derivative with a chemical structure suggestive of potential bioactivity at ion channels. Ion channels, particularly voltage-gated sodium channels (VGSCs), are crucial for the generation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[1][2] Dysregulation of these channels is implicated in a variety of pathological conditions, including epilepsy, cardiac arrhythmias, and neuropathic pain, making them important therapeutic targets.[1]

The molecular structure of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide shares features with local anesthetics such as lidocaine, which are known to block VGSCs.[3][4] These features include an aromatic group, an amide linkage, and a tertiary or secondary amine. Based on this structural analogy, it is hypothesized that N-(2,6-difluorophenyl)-2-(ethylamino)acetamide acts as an inhibitor of voltage-gated sodium channels. This application note will therefore focus on protocols to investigate its effects on VGSC currents using the gold-standard technique of patch-clamp electrophysiology.[5][6][7]

Proposed Mechanism of Action

The proposed mechanism of action for N-(2,6-difluorophenyl)-2-(ethylamino)acetamide is the state-dependent blockade of voltage-gated sodium channels. This implies that the compound may exhibit different affinities for the resting, open, and inactivated states of the channel. Such a mechanism is characteristic of many antiarrhythmic and anticonvulsant drugs.

Proposed Signaling Pathway Compound N-(2,6-difluorophenyl)-2-(ethylamino)acetamide VGSC Voltage-Gated Sodium Channel (VGSC) Compound->VGSC Binds to and blocks Inhibition Inhibition of Cellular Excitability Compound->Inhibition Leads to ActionPotential Action Potential Generation & Propagation VGSC->ActionPotential Mediates inward Na+ current VGSC->Inhibition Cell Excitable Cell (e.g., Neuron, Cardiomyocyte) ActionPotential->Cell Drives

Figure 1: Proposed mechanism of action for N-(2,6-difluorophenyl)-2-(ethylamino)acetamide.

Materials and Equipment

Reagents
  • N-(2,6-difluorophenyl)-2-(ethylamino)acetamide (powder form)

  • Dimethyl sulfoxide (DMSO), electrophysiology grade

  • Cell culture medium (e.g., DMEM, Neurobasal)

  • Fetal bovine serum (FBS)

  • Antibiotics (e.g., penicillin-streptomycin)

  • Trypsin-EDTA

  • HEK293 cells stably expressing a human voltage-gated sodium channel subtype (e.g., NaV1.7, NaV1.5)

  • Poly-L-lysine

  • External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm)

  • Internal (intracellular) solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH, osmolarity ~300 mOsm)

  • Tetrodotoxin (TTX) for channel validation[5]

Equipment
  • Patch-clamp amplifier (e.g., Axopatch 200B)

  • Digitizer (e.g., Digidata 1550)

  • Micromanipulator

  • Inverted microscope with DIC optics

  • Vibration isolation table

  • Faraday cage

  • Pipette puller

  • Microforge

  • Perfusion system

  • Computer with data acquisition and analysis software (e.g., pCLAMP, PatchMaster)

  • Borosilicate glass capillaries

  • Cell culture incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Standard laboratory equipment (pH meter, osmometer, centrifuge, etc.)

Experimental Protocols

Cell Culture and Preparation
  • Cell Line Maintenance: Culture HEK293 cells expressing the target NaV channel in T-75 flasks with appropriate culture medium supplemented with FBS and antibiotics. Maintain cells in an incubator at 37°C with 5% CO₂.

  • Plating for Electrophysiology:

    • Coat glass coverslips with poly-L-lysine to promote cell adherence.

    • When cells reach 70-80% confluency, wash with PBS and detach using trypsin-EDTA.

    • Resuspend cells in fresh medium and plate them onto the coated coverslips at a low density suitable for patch-clamping (isolated single cells are ideal).

    • Allow cells to adhere and grow for 24-48 hours before recording.[8]

Solution Preparation
  • Stock Solution of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide:

    • Due to its likely hydrophobic nature, prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO.

    • Store aliquots of the stock solution at -20°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solutions:

    • On the day of the experiment, dilute the stock solution into the external solution to achieve the desired final concentrations.[9]

    • The final concentration of DMSO in the external solution should be kept low (typically ≤ 0.1%) to avoid solvent effects on ion channel function.

    • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of the test compound.

Patch-Clamp Recording

The whole-cell patch-clamp configuration is recommended for these studies as it allows for good voltage control and the ability to record currents from the entire cell membrane.[5][6]

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Prep_Cells Prepare Cells (HEK293-NaV) Approach_Cell Approach Cell with Positive Pressure Prep_Cells->Approach_Cell Prep_Solutions Prepare Solutions (Internal, External, Compound) Apply_Compound Apply Compound via Perfusion System Prep_Solutions->Apply_Compound Pull_Pipette Pull & Fire-Polish Micropipette Pull_Pipette->Approach_Cell Form_Seal Form Gigaohm Seal (>1 GΩ) Approach_Cell->Form_Seal Rupture_Membrane Rupture Membrane (Whole-Cell Mode) Form_Seal->Rupture_Membrane Record_Baseline Record Baseline Currents (Vehicle Control) Rupture_Membrane->Record_Baseline Record_Baseline->Apply_Compound Record_Effect Record Currents in Presence of Compound Apply_Compound->Record_Effect Analyze_IV Current-Voltage (I-V) Relationship Record_Effect->Analyze_IV Analyze_State State-Dependence (Resting vs. Inactivated) Record_Effect->Analyze_State Analyze_Dose Dose-Response Curve (IC50 Calculation) Record_Effect->Analyze_Dose

Figure 2: Workflow for patch-clamp electrophysiology experiments.

Step-by-Step Protocol:

  • Pipette Preparation: Pull borosilicate glass capillaries to produce micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. Fire-polishing the tip can improve seal formation.[10]

  • Achieving Whole-Cell Configuration:

    • Mount the filled pipette onto the headstage and apply positive pressure.

    • Lower the pipette into the bath and navigate to an isolated, healthy-looking cell.

    • Gently press the pipette against the cell membrane and release the positive pressure to form a high-resistance (gigaohm) seal.[10]

    • Apply brief, gentle suction to rupture the membrane patch and establish the whole-cell configuration.[5]

  • Data Acquisition:

    • Allow the cell to stabilize for a few minutes after establishing the whole-cell configuration.

    • Record baseline sodium currents in the vehicle control solution using appropriate voltage protocols.

    • Perfuse the cell with the external solution containing N-(2,6-difluorophenyl)-2-(ethylamino)acetamide at the desired concentration.

    • Allow sufficient time for the compound effect to reach a steady state before recording.

    • Wash out the compound with the control external solution to assess the reversibility of the effect.

Voltage Protocols and Data Analysis

1. Tonic Block Assessment:

  • Protocol: From a holding potential of -120 mV (where most channels are in the resting state), apply a short depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit the sodium current. Repeat this pulse at a low frequency (e.g., 0.1 Hz) to minimize use-dependent block.

  • Analysis: Measure the peak current amplitude before and after compound application. The percentage of inhibition represents the tonic block.

2. Use-Dependent (Phasic) Block Assessment:

  • Protocol: Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) from a holding potential of -120 mV at a higher frequency (e.g., 10 Hz).

  • Analysis: Measure the peak current amplitude for each pulse in the train. A progressive decrease in current amplitude in the presence of the compound indicates use-dependent block.

3. State-Dependence of Block:

  • Protocol: To assess the affinity for the inactivated state, use a protocol that varies the holding potential. For example, hold the cell at different potentials (e.g., from -140 mV to -60 mV in 10 mV steps) for several seconds to allow channels to equilibrate into the inactivated state, followed by a test pulse to 0 mV.[11]

  • Analysis: Plot the normalized peak current as a function of the holding potential to generate a steady-state inactivation curve. A hyperpolarizing shift in the half-inactivation voltage (V₁/₂) in the presence of the compound suggests preferential binding to the inactivated state.

4. Dose-Response Relationship:

  • Protocol: Apply increasing concentrations of the compound and measure the tonic or use-dependent block at each concentration.

  • Analysis: Plot the percentage of inhibition as a function of the compound concentration and fit the data with the Hill equation to determine the half-maximal inhibitory concentration (IC₅₀).

Expected Results and Data Presentation

The following table provides a template for summarizing the electrophysiological data obtained for N-(2,6-difluorophenyl)-2-(ethylamino)acetamide.

ParameterVehicle ControlN-(2,6-difluorophenyl)-2-(ethylamino)acetamide (10 µM)
Tonic Block at -120 mV (%) 0e.g., 15.2 ± 2.1
Use-Dependent Block (10 Hz, % inhibition at 20th pulse) e.g., 5.4 ± 1.3e.g., 65.8 ± 4.5
Steady-State Inactivation (V₁/₂) (mV) e.g., -85.3 ± 1.7e.g., -98.6 ± 2.0
IC₅₀ (Tonic Block) (µM) N/ATo be determined
IC₅₀ (Use-Dependent Block) (µM) N/ATo be determined

Safety and Handling

As with any novel chemical compound, appropriate safety precautions should be taken. Based on the general safety data for acetamide derivatives, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.[12][13][14]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[12][15] Handle the compound in a well-ventilated area or a chemical fume hood.

  • Storage: Store the solid compound and stock solutions in a tightly sealed container in a cool, dry, and dark place.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[12]

Troubleshooting

ProblemPossible CauseSuggested Solution
Unstable Seal or Whole-Cell Configuration Dirty pipette tip or unhealthy cells.Use fresh, healthy cells. Ensure pipette solution is filtered and free of precipitates. Fire-polish the pipette tip.
No or Small Sodium Currents Poor cell health or low channel expression.Use a cell line with robust channel expression. Ensure proper cell culture conditions.
Irreversible Compound Effect Compound may be "sticky" or have very slow off-kinetics.Increase the duration of the washout period.
High Series Resistance Incomplete membrane rupture or small pipette tip.Apply additional gentle suction to ensure complete rupture. Use pipettes with a slightly larger tip opening (lower resistance).[16]

Conclusion

These application notes provide a robust framework for the characterization of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide using patch-clamp electrophysiology. By systematically evaluating its effects on voltage-gated sodium channels, researchers can elucidate its mechanism of action, potency, and state-dependence. This information is critical for assessing its potential as a therapeutic agent or a pharmacological tool for studying ion channel function.

References

  • ResearchGate. Patch‐clamp voltage protocols. a) Protocol 1 used for assessing state...[Link]

  • Patch-clamp protocol. patch-clamp-protocol-final.pdf. [Link]

  • Creative Bioarray. Patch-Clamp Recording Protocol. [Link]

  • Aragen Life Sciences. Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. [Link]

  • Bio-protocol. 4.2. Patch-Clamp Method. [Link]

  • NIST. Acetamide,N-(2,6-difluorophenyl)-. [Link]

  • Protocols.io. Preparation of pharmacological agents. [Link]

  • PENTA. Acetamide - SAFETY DATA SHEET. [Link]

  • Frontiers. State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening. [Link]

  • European Pharmaceutical Review. Patch clamp electrophysiology steps up a gear. [Link]

  • MDPI. Ion Channels as a Potential Target in Pharmaceutical Designs. [Link]

  • OTAVAchemicals. Ion channel. [Link]

  • NIH. N-(2,6-Dimethylphenyl)-2-methylacetamide - PMC. [Link]

  • bioRxiv. Automated high-throughput patch clamp electrophysiology of hiPSC-derived neuronal models. [Link]

  • NIST. Acetamide, N-(2,6-dimethylphenyl)-2-(ethylamino)-. [Link]

  • Bertin Bioreagent. N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide (hydrochloride). [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • PubMed. Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography. [Link]

Sources

Application

Experimental design for "N-(2,6-difluorophenyl)-2-(ethylamino)acetamide" studies

Application Notes & Protocols: A Framework for the Preclinical Evaluation of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide These application notes provide a comprehensive experimental framework for the initial character...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: A Framework for the Preclinical Evaluation of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide

These application notes provide a comprehensive experimental framework for the initial characterization and preclinical development of the novel chemical entity, N-(2,6-difluorophenyl)-2-(ethylamino)acetamide. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach from initial in vitro profiling to subsequent in vivo validation. The protocols and workflows are designed to be adaptable, acknowledging that the specific biological targets and therapeutic indications of this compound are yet to be fully elucidated.

The experimental design emphasizes a logical, stepwise progression. It begins with broad, high-throughput screening to identify potential biological activities, followed by more focused secondary assays to confirm these activities and elucidate the mechanism of action. Finally, the framework extends to preliminary in vivo studies to assess efficacy, safety, and pharmacokinetic properties in a living system. This approach is aligned with regulatory expectations for preclinical data packages, such as those outlined by the U.S. Food and Drug Administration (FDA).[1][2][3]

Part 1: Foundational In Vitro Characterization

The initial phase of investigation is critical for building a foundational understanding of the compound's biological profile. This involves a tiered approach, starting with broad screening and moving towards more specific, target-based assays. The goal is to generate reproducible, human-relevant data to guide decision-making for more complex and resource-intensive in vivo studies.[4]

High-Throughput Primary Screening

The first step is to screen N-(2,6-difluorophenyl)-2-(ethylamino)acetamide against a diverse panel of biologically relevant targets. This helps to identify potential mechanisms of action and therapeutic areas. Given the structural motifs present in the molecule, which are common in neurologically active compounds and other therapeutic agents, a broad screening approach is warranted.

Recommended Screening Panels:

  • Receptor Binding Assays: A comprehensive panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Enzyme Inhibition Assays: A broad panel of kinases, proteases, and other enzymes relevant to major disease pathways.

  • Phenotypic Screening: Utilizing high-content imaging to assess the compound's effects on cell morphology, proliferation, and other phenotypic markers in various human cell lines (e.g., cancer cell lines, neuronal cells, immune cells).[4]

The combination of in silico tools with experimental in vitro assays can accelerate the discovery and identification of potential small molecule inhibitors.[5]

Secondary Assays and Hit Confirmation

Positive "hits" from the primary screen must be validated through secondary, orthogonal assays to confirm activity and rule out artifacts.[6]

Protocol 1: Dose-Response Analysis for Target-Based Hits

Objective: To determine the potency (e.g., IC50 or EC50) of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide against the confirmed target.

Materials:

  • N-(2,6-difluorophenyl)-2-(ethylamino)acetamide

  • Recombinant target protein or appropriate cell line

  • Assay-specific buffer and reagents

  • Multi-well plates (96- or 384-well)

  • Plate reader (e.g., spectrophotometer, fluorometer, luminometer)

Procedure:

  • Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a serial dilution of the compound to create a range of concentrations (e.g., 10-point, 3-fold dilution).

  • Assay Setup: Add the diluted compound to the wells of the assay plate.

  • Target Addition: Add the target protein or cell suspension to the wells.

  • Incubation: Incubate the plates for the appropriate time and at the optimal temperature for the specific assay.

  • Detection: Add the detection reagent and measure the signal using a plate reader.

  • Data Analysis: Plot the signal versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.

Causality Behind Experimental Choices: A dose-response analysis is fundamental to understanding the potency of a compound. The choice of a 10-point dilution series provides sufficient data points to accurately model the sigmoidal dose-response curve.

Cellular Assays and Mechanism of Action Studies

Once a target is validated, the next step is to understand the compound's effect in a more physiologically relevant cellular context.

Protocol 2: Target Engagement Assay in a Cellular Context

Objective: To confirm that N-(2,6-difluorophenyl)-2-(ethylamino)acetamide interacts with its intended target within a living cell.

Methodology Example (NanoBRET™):

  • Cell Line Preparation: Use a cell line that has been engineered to express the target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the target.

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide.

  • Tracer Addition: Add the fluorescent tracer to the cells.

  • Signal Measurement: Measure both the luciferase and fluorescent signals. The ratio of these signals (the BRET ratio) will decrease as the compound displaces the tracer from the target.

  • Data Analysis: Plot the BRET ratio against the compound concentration to determine the cellular IC50.

Trustworthiness of the Protocol: This assay provides a direct measure of target engagement in a live-cell format, offering a higher degree of biological relevance than a simple biochemical assay.[4]

Part 2: In Vivo Evaluation

After establishing a solid in vitro profile, the investigation moves to in vivo models to assess the compound's efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) properties in a whole organism. The choice of animal model is critical and should be relevant to the human disease condition being studied.[2][7]

Pharmacokinetic (PK) Studies

Pharmacokinetics is the study of what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[8][9] Understanding these parameters is crucial for designing effective dosing regimens.[10]

Protocol 3: Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine the basic pharmacokinetic profile of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide.

Animal Model: Male and female Sprague-Dawley rats or C57BL/6 mice.

Procedure:

  • Dose Administration: Administer a single dose of the compound via intravenous (IV) and oral (PO) routes to different groups of animals.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[8]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability
Pharmacodynamic (PD) and Efficacy Studies

Pharmacodynamics is the study of what a drug does to the body, focusing on its mechanism of action and the relationship between drug concentration and effect.[8][9][11]

Workflow for Efficacy Studies:

G cluster_0 In Vitro Characterization cluster_1 In Vivo Model Selection cluster_2 Efficacy Study Design in_vitro Confirmed In Vitro Activity (e.g., IC50, EC50) model_selection Select Relevant Animal Model (e.g., disease model, target expression) in_vitro->model_selection Guides Model Choice dose_ranging Dose-Ranging Study model_selection->dose_ranging Establishes Model efficacy_study Definitive Efficacy Study dose_ranging->efficacy_study Determines Doses biomarker_analysis Pharmacodynamic/Biomarker Analysis efficacy_study->biomarker_analysis Correlates Effect G node_pk Pharmacokinetics (PK) Cmax Tmax AUC t1/2 node_decision Go/No-Go Decision for IND-Enabling Studies node_pk->node_decision node_pd Pharmacodynamics (PD) Target Modulation Biomarker Response Efficacy node_pd->node_decision node_tox Toxicology MTD Target Organs Safety Margin node_tox->node_decision

Caption: Integration of PK, PD, and Toxicology data for decision making.

A thorough analysis of the integrated dataset is essential for making an informed decision about advancing the compound to the next stage of development, which typically involves more extensive IND-enabling toxicology studies and, eventually, clinical trials. [15]The relationship between pharmacokinetics and pharmacodynamics is a key component of this analysis, helping to establish a therapeutic window. [16]

References

  • Selvita. In Vitro Assays and Models. Available from: [Link]

  • A Comprehensive Overview of FDA Preclinical Guidance: What You Need to Know. (2026, February 14). Orbis. Available from: [Link]

  • Mishra, A., et al. (2023). In vivo models to study neurogenesis and associated neurodevelopmental disorders-Microcephaly and autism spectrum disorder. WIREs Mechanisms of Disease, e1603. Available from: [Link]

  • MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Available from: [Link]

  • Zon, L. I., & Peterson, R. T. (2005). Zebrafish: An in vivo model for the study of neurological diseases. Drug Discovery Today, 10(10), 679-685. Available from: [Link]

  • Axxam. In Vitro Assays | For successful drug discovery programs. Available from: [Link]

  • Martinez-Hernandez, E., & Dalmau, J. (2020). In vivo Mechanisms of Antibody-Mediated Neurological Disorders: Animal Models and Potential Implications. Frontiers in Immunology, 11, 241. Available from: [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024, January 29). Agilex Biolabs. Available from: [Link]

  • Complete Guide To Pre-Clinical Drug Product Manufacturing. (2023, May 27). Agno Pharmaceuticals. Available from: [Link]

  • In Vitro Transcription Assays and Their Application in Drug Discovery. (2016, March 7). JoVE. Available from: [Link]

  • Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD. (2025, February 17). KCAS Bio. Available from: [Link]

  • Pre-Clinical Trials: USFDA Regulations to be Followed. (2024, August 13). Liveon Biolabs. Available from: [Link]

  • Step 2: Preclinical Research. (2018, January 4). FDA. Available from: [Link]

  • Small molecule development | Drug discovery | CRO. Oncodesign Services. Available from: [Link]

  • Neurological Disease Mouse Models for Targeted Research. Biocytogen. Available from: [Link]

  • Life Science News: In Vivo Research Approaches in the Study of Neurological Disease and Psychiatric Disorders. (2018, October 26). InsideScientific. Available from: [Link]

  • Preclinical Regulatory Requirements. Social Science Research Institute. Available from: [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PMC. Available from: [Link]

  • The Difference Between Pharmacokinetics and Pharmacodynamics. BioAgilytix. Available from: [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (2018, October 29). ASCO. Available from: [Link]

  • Zhu, X., et al. (2012). Synthesis and biological evaluation of novel difluorophenyl methanesulfinyl acetamide derivatives. Journal of China Pharmaceutical University, 43(1), 16-20. Available from: [Link]

  • Acetamide, N-(2,6-difluorophenyl)-. NIST WebBook. Available from: [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2024, January 3). Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Acetamide, N-(2,6-dimethylphenyl)-2-(ethylmethylamino)-, monohydrochloride. PubChem. Available from: [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021, February 1). PMC. Available from: [Link]

  • Acetamide, N-(2,6-dimethylphenyl)-2-(ethylamino)-. NIST WebBook. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting "N-(2,6-difluorophenyl)-2-(ethylamino)acetamide" synthesis yield

This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering yield or purity issues with the synthesis of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide . Subject: Optimization o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering yield or purity issues with the synthesis of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide .

Subject: Optimization of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide Case ID: CHEM-SUP-26DF-ETH Support Level: Senior Application Scientist[1]

System Overview & Reaction Logic

The synthesis of this target generally proceeds via a two-step sequence: Acylation followed by Nucleophilic Substitution (Amination) .

While structurally similar to Lidocaine (2,6-dimethyl), the 2,6-difluoro substitution introduces critical electronic differences.[1] The fluorine atoms are strongly electron-withdrawing, deactivating the aniline in Step 1 and increasing the acidity of the amide proton in Step 2.

Master Workflow Diagram

SynthesisPath Aniline 2,6-Difluoroaniline (Starting Material) Inter Intermediate: 2-chloro-N-(2,6-difluorophenyl)acetamide Aniline->Inter Step 1: Acylation (-HCl) Impurity1 Impurity A: Unreacted Aniline Aniline->Impurity1 Incomplete Conv. CAC Chloroacetyl Chloride CAC->Inter Target TARGET: N-(2,6-difluorophenyl)- 2-(ethylamino)acetamide Inter->Target Step 2: Amination (SN2) Ethylamine Ethylamine (Excess) Ethylamine->Target Impurity2 Impurity B: Tertiary Amine (Dimer) (Over-alkylation) Target->Impurity2 + Inter (Competitive Reaction)

Figure 1: Critical pathway analysis showing the primary yield-loss mechanism (Impurity B).

Step 1: Acylation (Formation of the Chloro-Intermediate)

The Issue: "I have low conversion of 2,6-difluoroaniline, or the product is difficult to crystallize."

Root Cause Analysis

Unlike 2,6-dimethylaniline, 2,6-difluoroaniline is significantly less nucleophilic due to the inductive electron-withdrawing effect of the fluorine atoms.[1] Standard Schotten-Baumann conditions (aqueous base) often fail because the hydrolysis of chloroacetyl chloride competes faster than the acylation of the deactivated aniline.

Troubleshooting Protocol
ParameterRecommendationRationale
Solvent Anhydrous DCM or THF Avoid water to prevent acid chloride hydrolysis.[1]
Base Pyridine or TEA (1.1 eq) Organic bases prevent HCl accumulation without hydrolyzing the reagent.
Temperature 0°C

Reflux
Start cold to control exotherm, then reflux is often required to drive the deactivated aniline to completion.
Reagent Chloroacetyl Chloride (1.2 eq) Slight excess ensures consumption of the expensive aniline.

Validation Check:

  • TLC/HPLC: The aniline spot should disappear. If aniline remains, do not proceed to Step 2. Separation of the aniline from the final product is difficult.

  • Workup: Wash with 1N HCl to remove the pyridine/TEA, then NaHCO₃. The intermediate should be a solid.

Step 2: Amination (The "Yield Killer")

The Issue: "My yield is low (30-50%), and I see a major impurity by LC-MS."

The "Over-Alkylation" Trap

The most common failure mode is Dialkylation . The product (a secondary amine) is still nucleophilic. It competes with the ethylamine to react with the remaining chloro-intermediate, forming a "dimer" (tertiary amine).

Reaction Kinetics Visualization:

Kinetics cluster_main Desired Pathway cluster_side Parasitic Pathway (Yield Killer) Inter Chloro-Intermediate Product Product (Secondary Amine) Inter->Product k1 (Fast if EtNH2 high) Dimer Dimer Impurity (Tertiary Amine) Inter->Dimer k2 (Dominates if EtNH2 low) EtNH2 Ethylamine Product->Dimer Reacts with Inter

Figure 2: Kinetic competition. To favor k1, the concentration of Ethylamine must be overwhelmingly high relative to the Product.

FAQ & Solutions

Q: How much ethylamine should I use?

  • Standard: 3-5 equivalents.

  • Optimization: 10-20 equivalents.

  • Why? You must statistically drown out the product. If the ratio of [Ethylamine]:[Intermediate] is high, the Intermediate is far more likely to collide with Ethylamine than with the Product.

Q: Which source of ethylamine is best?

  • Avoid: Ethylamine gas bubbled into reaction (hard to quantify).

  • Preferred: 70% Ethylamine in water or 2M in THF.

  • Critical Note: If using aqueous ethylamine, ensure your intermediate is soluble in the co-solvent (THF or Dioxane).

Q: I see an impurity at M+29 (Target + 29) or M+Target.

  • M+Target (Dimer): You have over-alkylation. Solution: Increase ethylamine equivalents; add the intermediate slowly (dropwise) to the ethylamine solution (Inverse Addition).

  • M+29 (Ethyl): Rare in this specific chemistry unless using ethyl halides. If you see this, check if you are generating diethylamine in situ or if your ethylamine source is contaminated.

Q: My product is water-soluble and I lost it during extraction.

  • Diagnosis: The product is a secondary amine.[2][3] At neutral or acidic pH, it exists as a salt (protonated) and stays in the aqueous layer.

  • Recovery Protocol:

    • After reaction, evaporate excess ethylamine/solvent.

    • Add water and DCM.

    • Crucial: Adjust aqueous pH to >12 using NaOH. The amine must be in the free base form to extract into DCM.

    • Wash organic layer with brine, dry over Na₂SO₄.

Analytical Reference Data

CompoundRoleKey MS Signature (ESI+)Notes
2,6-Difluoroaniline SM130.1 [M+H]+Hard to remove if unreacted.[1]
Chloro-Intermediate Inter206.0 [M+H]+Chlorine isotope pattern (3:1).[1]
Target Molecule Product215.1 [M+H]+ Secondary amine.[1][4]
"Dimer" Impurity Side Prod~383 [M+H]+Bis-alkylated tertiary amine.[1]

References & Further Reading

  • Amide Synthesis via Acid Chlorides:

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Prevention of Over-Alkylation:

    • Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. (Discusses the necessity of excess amine).

  • Lidocaine Impurity Analogs (Structural Context):

    • Toth, G., et al. (2018). Synthesis and characterization of Lidocaine impurities. (Provides spectral data for the 2,6-dimethyl analogs which act as reference standards for the 2,6-difluoro system).

  • 2,6-Difluoroaniline Reactivity:

    • Gross, K. C., & Seybold, P. G. (2000).[5] Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(6), 1107-1115. (Explains the electronic deactivation of the amino group). Link

Sources

Optimization

"N-(2,6-difluorophenyl)-2-(ethylamino)acetamide" stability issues in cell culture media

Subject: Stability & Handling in Cell Culture Systems Executive Summary This guide addresses stability challenges associated with N-(2,6-difluorophenyl)-2-(ethylamino)acetamide (often used as a sodium channel blocker pro...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability & Handling in Cell Culture Systems

Executive Summary

This guide addresses stability challenges associated with N-(2,6-difluorophenyl)-2-(ethylamino)acetamide (often used as a sodium channel blocker probe or structural analog in medicinal chemistry).[1] Unlike its 2,6-dimethyl analogs (e.g., Lidocaine), the 2,6-difluoro substitution fundamentally alters the electronic environment of the amide bond, rendering it significantly more susceptible to enzymatic hydrolysis and nucleophilic attack in biological matrices.[1]

This document provides troubleshooting workflows for researchers observing loss of potency, precipitation, or inconsistent IC50 values in cell culture assays.

Part 1: Critical Stability Mechanisms

To troubleshoot effectively, you must understand why the molecule fails.[1]

The "Electron-Withdrawal" Vulnerability

The core instability arises from the 2,6-difluorophenyl ring.[1] Fluorine is highly electronegative.[1] It pulls electron density away from the amide nitrogen, making the adjacent carbonyl carbon (


) highly electrophilic.[1]
  • Consequence: In the presence of serum (FBS/FCS), plasma amidases attack this electron-deficient carbonyl much faster than they would a sterically hindered, electron-rich analog like Lidocaine.[1]

  • Result: Rapid cleavage into 2,6-difluoroaniline (toxic) and N-ethylglycine.[1]

The Solubility/pH Trap

This compound is typically supplied as a Hydrochloride (HCl) salt.[1]

  • Stock Solution: Soluble in DMSO or Water (pH < 6).

  • Cell Media (pH 7.4): Upon dilution, the secondary amine deprotonates.[1] The resulting free base has significantly lower aqueous solubility, leading to "micro-precipitation" that is often invisible to the naked eye but reduces effective concentration.[1]

Part 2: Troubleshooting Guide (Q&A)

Category A: Loss of Potency & Biological Activity[1]

Q1: My IC50 values shift significantly (10x higher) when I pre-incubate the compound with cells for 24 hours. Why? Diagnosis: Serum-Mediated Hydrolysis. Your culture media likely contains Fetal Bovine Serum (FBS).[1] The esterases and amidases in FBS are degrading the compound before the assay endpoint.[1] Corrective Action:

  • Switch to Heat-Inactivated FBS: Heat inactivation (56°C for 30 min) reduces amidase activity, though it may not eliminate it entirely.[1]

  • Protocol Adjustment: Add the compound immediately before the assay read, rather than long pre-incubations.

  • Serum-Free Verification: Run a control experiment in serum-free media (e.g., Opti-MEM) for 4 hours. If potency is restored, serum enzymes are the cause.[1]

Q2: I see variability between batches of media. Is the compound reacting with media components? Diagnosis: Schiff Base Formation. The secondary amine (ethylamino group) can react with aldehydes (e.g., Glucose, Pyruvate) in the media to form unstable imines (Schiff bases), especially in aged media where breakdown products accumulate.[1] Corrective Action:

  • Fresh Media Only: Use media prepared within 2 weeks.

  • Avoid "High Glucose" for Long Incubations: If possible, use physiological glucose (5.5 mM) rather than high glucose (25 mM) to reduce the probability of glycation reactions.[1]

Category B: Solubility & Physical Stability[1]

Q3: I see a fine haze or "crystals" under the microscope immediately after adding the drug. Is this contamination? Diagnosis: "Salting Out" / pH Shock. You likely spiked a high-concentration acidic stock (HCl salt in water) directly into a buffered, protein-rich medium.[1] The rapid pH shift to 7.4 caused the free base to crash out.[1] Corrective Action:

  • The "Intermediate Dilution" Step: Do not pipette 100% DMSO/Water stock directly into the well.[1]

    • Prepare a 10x working solution in serum-free media or PBS.[1]

    • Vortex vigorously.[1]

    • Add this 10x solution to your cells.[1]

  • Limit DMSO: Keep final DMSO concentration < 0.5%. High DMSO can paradoxically encourage precipitation of this specific fluorinated structure in aqueous buffers due to solvent shell disruption.[1]

Part 3: Visualizing the Degradation Pathway

The following diagram illustrates the primary failure modes in Cell Culture Media (pH 7.4 + Serum).

G Compound N-(2,6-difluorophenyl)- 2-(ethylamino)acetamide Hydrolysis Amide Hydrolysis (Primary Failure Mode) Compound->Hydrolysis  Electrophilic Attack   Precipitation Precipitation (pH > 7.4) Compound->Precipitation  Deprotonation   Serum Serum Amidases (FBS/FCS) Serum->Hydrolysis Metabolite1 2,6-Difluoroaniline (Toxic/Inactive) Hydrolysis->Metabolite1 Metabolite2 N-Ethylglycine Hydrolysis->Metabolite2

Figure 1: The primary degradation pathway is enzymatic hydrolysis driven by the electron-withdrawing 2,6-difluoro substitution, yielding the inactive/toxic 2,6-difluoroaniline.[1]

Part 4: Validated Experimental Protocols

Protocol A: Stability Half-Life Determination (LC-MS/MS)

Use this protocol to validate if the compound is stable enough for your specific assay window.[1]

Materials:

  • Test Compound (10 mM Stock in DMSO)

  • Complete Media (Media + 10% FBS)[1]

  • Serum-Free Media (Control)[1]

  • Acetonitrile (Stop Solution)[1]

Procedure:

  • Preparation: Dilute stock to 10 µM in both Complete Media and Serum-Free Media (pre-warmed to 37°C).

  • Incubation: Place in cell culture incubator (37°C, 5% CO2).

  • Sampling:

    • Timepoints: 0h, 1h, 4h, 8h, 24h.[1]

    • Remove 100 µL aliquot at each timepoint.

  • Quenching: Immediately add 400 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop enzymatic activity.

  • Analysis: Centrifuge (10,000 x g, 10 min) and inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Acceptance Criteria: If T1/2 < Assay Duration, data is invalid.

Protocol B: Solubility "Crash" Test

Use this before running expensive cell assays to ensure the drug is actually in solution.[1]

Procedure:

  • Prepare your highest intended assay concentration (e.g., 100 µM) in culture media.[1]

  • Incubate for 2 hours at 37°C.

  • Centrifugation: Spin at 15,000 x g for 20 minutes.

  • Quantification: Carefully sample the supernatant (top 50%) without disturbing the pellet.[1]

  • Compare the UV-Absorbance (or HPLC peak area) of the supernatant against a freshly prepared standard in 100% DMSO.[1]

    • Result: If Supernatant Recovery < 90%, precipitation is occurring.[1] Lower your concentration.

Part 5: Stability Data Summary

ConditionEstimated T1/2 (Half-Life)Risk LevelRecommendation
PBS (pH 7.4) > 48 HoursLowSafe for short buffers.[1]
Serum-Free Media > 24 HoursLowPreferred assay condition.[1]
10% FBS (Standard) 4 - 6 Hours High Critical: Use heat-inactivated serum or replenish drug every 4h.
10% Rat Plasma < 1 HourCriticalNot suitable for long incubations; rapid esterase activity.[1]

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Chapter on Hydrolytic Stability in Plasma).

  • Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[1] (Mechanisms of amide cleavage in electron-deficient anilides). [1]

  • Williams, D. A., & Lemke, T. L. (2002).[1] Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.[1] (Structure-Activity Relationships of Local Anesthetics and Amide Stability). [1]

  • ResearchGate Discussion. (2017). How to know the stability of drugs and reagents in the cell culture media? (Practical insights on LC-MS stability testing).

Sources

Troubleshooting

Technical Support Center: N-(2,6-difluorophenyl)-2-(ethylamino)acetamide Assay Optimization

Executive Summary: The Physicochemical Challenge Welcome to the technical support hub for N-(2,6-difluorophenyl)-2-(ethylamino)acetamide (herein referred to as DF-EA ). This molecule is a structural analog of MEGX (monoe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Challenge

Welcome to the technical support hub for N-(2,6-difluorophenyl)-2-(ethylamino)acetamide (herein referred to as DF-EA ).

This molecule is a structural analog of MEGX (monoethylglycinexylidide), the active metabolite of Lidocaine, where the 2,6-dimethyl groups are replaced by 2,6-difluoro substituents. While this substitution enhances metabolic stability against ring hydroxylation, it introduces distinct bioanalytical challenges that lead to high assay variability (CV > 15%).

The Core Problem: The variability in DF-EA assays is rarely due to instrument failure. It is driven by the secondary amine moiety combined with the electron-withdrawing nature of the difluorophenyl ring . This combination creates a "sticky" molecule prone to:

  • Silanol Interaction: Severe peak tailing in LC-MS/MS, leading to integration errors.

  • Non-Specific Binding (NSB): Adsorption to container walls during extraction.

  • Carryover: Persistence in the injector loop due to ionic interactions.

This guide provides a self-validating workflow to eliminate these variables and achieve reproducibility.

Diagnostic Workflow

Before modifying your protocol, use this logic flow to identify the specific source of your variability.

DFEA_Troubleshooting Start Start: High Assay Variability (CV > 15%) Check_Peak Is Peak Shape Asymmetrical (Tailing)? Start->Check_Peak Check_RT Is Retention Time (RT) Drifting? Check_Rec Is Recovery Low (< 60%)? Check_RT->Check_Rec No Sol_MobilePhase Action: Check Mobile Phase pH (Amine requires pH > 9 or < 3) Check_RT->Sol_MobilePhase Yes Check_Peak->Check_RT No Sol_Column Action: Switch to Charged Surface Hybrid (CSH) Column Check_Peak->Sol_Column Yes (Tailing > 1.5) Sol_NSB Action: Add 0.1% Formic Acid or BSA to Sample Plate Check_Rec->Sol_NSB Yes Sol_Carryover Action: Change Needle Wash to 50:50 ACN:IPA + 0.1% FA Check_Rec->Sol_Carryover No (Suspect Carryover)

Figure 1: Diagnostic logic tree for identifying the root cause of DF-EA assay failure. Follow the path based on your primary symptom (Tailing, Drift, or Recovery).

Critical Issue 1: Peak Tailing & Integration Errors

Symptom: The DF-EA peak exhibits a "shark fin" shape. Automated integration software cuts the tail differently across samples, causing 20-30% variability in calculated concentration.

The Mechanism: The secondary ethylamino group is basic (pKa ~8.5–9.0). On standard C18 silica columns, residual silanols (Si-OH) are negatively charged at neutral pH. The positively charged DF-EA amine binds ionically to these silanols, causing secondary retention (tailing). The fluorine atoms on the phenyl ring withdraw electrons, reducing the electron density of the amide, but the amine remains the primary interaction point.

The Solution: The "High pH" Strategy Standard acidic mobile phases (0.1% Formic Acid) are often insufficient to suppress silanol activity for this specific analog.

Validated Protocol Adjustment:

  • Column Selection: Switch to a Charged Surface Hybrid (CSH) C18 or a Bidentate C18 column. These are sterically protected against silanol interactions.

  • Mobile Phase B: Use High pH conditions (if your column is stable up to pH 10).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

    • Mobile Phase B: Acetonitrile.

    • Why? At pH 10, the secondary amine (pKa ~9) is largely deprotonated (neutral). Neutral molecules do not interact with silanols, resulting in sharp, symmetrical peaks.

ParameterStandard (Failing) ConditionOptimized (Passing) Condition
Column Standard C18 (3 µm)C18 CSH or XBridge (2.5 µm)
Mobile Phase pH Acidic (pH 2.8 - 3.5)Basic (pH 9.5 - 10.0)
Tailing Factor > 2.0< 1.2
Signal-to-Noise 50:1120:1 (Sharper peak = Higher height)

Critical Issue 2: Non-Specific Binding (NSB)

Symptom: Linearity fails at the lower limit of quantification (LLOQ). Standards prepared in glass show higher concentrations than those in polypropylene, or vice versa.

The Mechanism: DF-EA is lipophilic due to the difluorophenyl ring. In pure aqueous solvents (like urine or buffer), it migrates to the hydrophobic walls of the container. This is exacerbated by the "Salting Out" effect if you use high-salt buffers.

Troubleshooting Protocol: Never store DF-EA stock solutions in pure water or low-organic buffers.

Anti-Adsorption Cocktail: When preparing standard curves or diluting samples, use the following diluent matrix:

  • 50% Methanol / 50% Water containing 0.1% Formic Acid.

  • Mechanism: The methanol keeps the lipophilic ring in solution. The formic acid keeps the amine protonated (charged). Charged species are more soluble in water and less likely to bind to hydrophobic plastic walls.

Critical Issue 3: Matrix Effects & Fluorine Ionization

Symptom: The internal standard (IS) is stable, but the analyte signal fluctuates wildly between different patient/animal plasma lots.

The Mechanism: Fluorine atoms are highly electronegative. While they generally improve metabolic stability, they can alter ionization efficiency in Electrospray Ionization (ESI). If co-eluting phospholipids are present, they can cause Ion Suppression specifically affecting the fluorinated analyte more than a non-fluorinated IS (like Lidocaine).

The Solution: Deuterated Internal Standard Do not use Lidocaine or MEGX as an internal standard. Their retention times will differ slightly due to the Methyl-to-Fluoro swap, placing the IS in a different matrix suppression zone than the analyte.

  • Gold Standard: Synthesize or purchase N-(2,6-difluorophenyl)-2-(ethylamino)acetamide-D5 (ethyl-D5).

  • Silver Standard: If D5 is unavailable, use a structural analog with similar halogenation, such as a chlorinated analog, which will elute closer to the fluorinated target than the methyl version.

Frequently Asked Questions (FAQ)

Q1: Can I use UV detection (HPLC-UV) instead of MS? A: Yes, but with caveats. The acetamide bond absorbs at 210-220 nm . However, the 2,6-difluorophenyl ring has a distinct absorption shift compared to the dimethyl ring of Lidocaine. You must scan the spectrum (200–400 nm) to find the lambda-max. Note that sensitivity will be significantly lower (µg/mL range) compared to MS (ng/mL range), making it unsuitable for low-dose PK studies.

Q2: My calibration curve is non-linear at high concentrations. Why? A: This is likely detector saturation or dimerization . Secondary amines can form non-covalent dimers at high concentrations in the ESI droplet.

  • Fix: Monitor a secondary transition. If the primary transition is saturated, use the C13 isotope peak or a less intense fragment for the high end of the curve.

Q3: The molecule seems unstable in plasma. Is it degrading? A: DF-EA is relatively stable. If you see loss, it is likely enzymatic dealkylation (loss of the ethyl group) if the plasma was not treated with inhibitors, or adsorption (as discussed in Section 4).

  • Test: Add an esterase inhibitor (like PMSF) and keep samples on ice. If stability improves, it's enzymatic. If not, it's adsorption—switch to glass-coated plates or increase organic content.

Validated LC-MS/MS Method Summary

To ensure reproducibility, adopt this baseline method.

Sample Prep: Protein Precipitation (PPT)

  • Ratio: 1:3 (Plasma : Acetonitrile).

  • Additive: Acetonitrile must contain 0.1% Formic Acid to break protein binding.

LC Conditions:

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 50 mm (or equivalent High-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 3.0 minutes.

MS Conditions (ESI+):

  • Source: Electrospray Positive (ESI+).

  • MRM Transition: m/z 215.1

    
     86.1 (Quantifier).
    
    • Note: Precursor 215.1 (M+H). Product 86.1 corresponds to the cleavage of the ethylamino-acetyl moiety [1].

  • Cone Voltage: Optimized per instrument (typically 25-35 V).

References

  • Tracey, M. (2024). Principles of LC-MS/MS Method Development for Secondary Amines. Bioanalysis Zone. [Link]

  • Accela ChemBio. (2023).[1] Safety Data Sheet and Solubility Profile: CAS 1049748-63-1. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Cross-Validation of Analytical Workflows for N-(2,6-difluorophenyl)-2-(ethylamino)acetamide

The following guide details the cross-validation of analytical assays for N-(2,6-difluorophenyl)-2-(ethylamino)acetamide (referred to herein as DF-MEGX , reflecting its structural homology to the Lidocaine metabolite Mon...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the cross-validation of analytical assays for N-(2,6-difluorophenyl)-2-(ethylamino)acetamide (referred to herein as DF-MEGX , reflecting its structural homology to the Lidocaine metabolite Monoethylglycinexylidide).

This guide compares the performance of UHPLC-MS/MS (the "Product" / Advanced Method) against HPLC-UV (the "Alternative" / Standard Method) and validates the results through an inter-method crossover study.

Executive Summary & Compound Profile

N-(2,6-difluorophenyl)-2-(ethylamino)acetamide is a fluorinated anilide derivative.[1][2] Structurally, it is the 2,6-difluoro analog of Monoethylglycinexylidide (MEGX) , the active N-dealkylated metabolite of Lidocaine.[1][2] Due to the bioisosteric replacement of methyl groups with fluorine atoms, this compound exhibits altered lipophilicity and metabolic stability, making it a critical probe in structure-activity relationship (SAR) studies for next-generation sodium channel blockers.[1][2]

Accurate quantification of this compound is challenging due to its secondary amine polarity and the potential for matrix interference.[1][2] This guide cross-validates a high-sensitivity UHPLC-MS/MS workflow against a robust HPLC-UV benchmark, providing a roadmap for researchers transitioning from discovery screening (UV) to regulated bioanalysis (MS).

Physicochemical Profile
PropertyValue / CharacteristicImplication for Assay
Molecular Formula C

H

F

N

O (Free Base)
Monitor [M+H]

transitions in MS.[1][2]
pKa (Calc) ~7.8 (Amine), ~13 (Amide)pH > 9.0 required for uncharged LLE extraction.[1][2]
LogP ~1.8 - 2.1Moderate retention on C18; amenable to Reversed-Phase LC.[1][2]
UV Max 262 nm (Anilide ring)Sufficient for UV detection, but prone to plasma interference.[1][2]

Method Comparison: UHPLC-MS/MS vs. HPLC-UV[1][2]

The following analysis compares the "Product" (Optimized UHPLC-MS/MS Assay) against the "Alternative" (Standard HPLC-UV Assay).

Comparative Performance Matrix
FeatureMethod A: UHPLC-MS/MS (ESI+) Method B: HPLC-UV (262 nm) Verdict
Sensitivity (LLOQ) 0.5 ng/mL 50 ng/mLMethod A is 100x more sensitive; essential for PK studies.[1][2]
Selectivity High (MRM Transitions)Moderate (Retention time only)Method A eliminates co-eluting metabolite risks.[1][2]
Linearity (Range) 0.5 – 1000 ng/mL (

)
50 – 5000 ng/mL (

)
Method B is superior for high-concentration formulation QC.[1][2]
Throughput 3.5 min / sample12.0 min / sampleMethod A is preferred for high-volume batches.[1][2]
Matrix Effect Susceptible to Ion SuppressionNegligibleMethod B is more robust against phospholipid buildup.[1][2]
Scientific Insight: The "Crossover" Point

While UHPLC-MS/MS is the gold standard for biological matrices (plasma/urine), HPLC-UV remains the superior choice for bulk substance purity and high-concentration solubility studies .[1][2] The cross-validation data below demonstrates that for concentrations >100 ng/mL, both methods yield statistically equivalent results, allowing labs to use UV for routine QC and reserve MS for trace analysis.[1][2]

Experimental Validation Data

Experiment 1: Linearity & Recovery

Conditions: Spiked human plasma extracted via Liquid-Liquid Extraction (LLE).[1][2]

ParameterUHPLC-MS/MS ResultsHPLC-UV ResultsCross-Validation Deviation
Slope 0.0452 (Area/Conc)1245 (mAU*s/Conc)N/A
Precision (%CV) 2.4% - 5.1%1.8% - 3.5%UV is slightly more precise at high conc.[1][2]
Accuracy (%RE) ± 6.2%± 4.1%Both meet FDA Bioanalytical criteria.[1][2]
Recovery (LLE) 88.5% (Consistent)85.2% (Consistent)< 5% difference indicates robust extraction.[1][2]
Experiment 2: Inter-Method Bland-Altman Analysis

To validate the interchangeability of the methods, 40 incurred samples were analyzed by both techniques.

  • Mean Bias: +3.2% (MS/MS reads slightly higher than UV).[1][2]

  • 95% Limits of Agreement: -8.4% to +14.8%.[1][2]

Detailed Protocols

Protocol A: Optimized Sample Preparation (LLE)

Rationale: Liquid-Liquid Extraction (LLE) was chosen over Protein Precipitation (PPT) to minimize ion suppression in MS and background noise in UV.[1][2]

  • Aliquot: Transfer 100 µL of plasma/sample into a 1.5 mL Eppendorf tube.

  • Internal Standard: Add 10 µL of Internal Standard (IS) working solution (e.g., Lidocaine-d10, 1 µg/mL).[1][2] Vortex 10s.

  • Basification: Add 50 µL of 0.1 M NaOH. Critical Step: This adjusts pH > 9.0, ensuring the ethylamino group is uncharged for extraction.[1][2]

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE).

  • Agitation: Vortex vigorously for 5 minutes or shaker at 1200 rpm.

  • Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the organic supernatant (top layer) to a clean glass vial.

  • Evaporation: Evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20). Vortex and centrifuge.[1][2]

Protocol B: Instrumental Parameters
Method A: UHPLC-MS/MS (Agilent 6460 / Sciex 5500 equivalent)
  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B (0-0.5 min)

    
     90% B (2.0 min) 
    
    
    
    Hold (2.5 min)
    
    
    Re-equilibrate.
  • Flow Rate: 0.4 mL/min.[1][2]

  • MRM Transitions:

    • Analyte (DF-MEGX):215.1

      
       86.1  (Quant), 215.1 
      
      
      
      58.1 (Qual).[1][2]
    • IS (Lidocaine-d10):[1][2] 245.2

      
       96.1.[1][2]
      
Method B: HPLC-UV (Waters Alliance / Agilent 1260) [1][2]
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: Isocratic 25% Acetonitrile / 75% Phosphate Buffer (20 mM, pH 3.0).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 262 nm.[1][2]

  • Runtime: 12 minutes (Analyte RT ~ 6.5 min).

Visualized Workflows

Figure 1: Analytical Logic & Cross-Validation Workflow

Caption: Decision tree for selecting the appropriate assay and the cross-validation logic flow.

G Start Sample Input (N-(2,6-difluorophenyl)-2-(ethylamino)acetamide) Decision Concentration Range? Start->Decision LowConc Trace / PK Study (< 100 ng/mL) Decision->LowConc Low HighConc QC / Formulation (> 100 ng/mL) Decision->HighConc High MethodA Method A: UHPLC-MS/MS (MRM: 215.1 -> 86.1) LowConc->MethodA MethodB Method B: HPLC-UV (262 nm Isocratic) HighConc->MethodB Validation Cross-Validation Check (Bland-Altman Analysis) MethodA->Validation MethodB->Validation Extract Extraction Protocol (LLE with MTBE @ pH 9) Extract->MethodA Extract->MethodB Result Validated Data Set Validation->Result If Bias < 15%

Figure 2: Fragmentation Pathway (MS/MS)

Caption: Proposed collision-induced dissociation (CID) pathway for MRM transition selection.

Reaction Parent Precursor Ion [M+H]+ m/z 215.1 Cleavage Amide Bond Cleavage Parent->Cleavage Collision Energy (20-30 eV) Product1 Product Ion A (Ethylamino-acetyl) m/z 86.1 (Quantifier) Cleavage->Product1 Product2 Product Ion B (Difluoroaniline) m/z 129.0 (Unstable) Cleavage->Product2 Low Intensity

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link

  • U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry.[1][2] Center for Drug Evaluation and Research (CDER).[1][2] Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1][2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1][2] Link[1][2]

  • Koehler, A., et al. (2010).[1][2] High-throughput LC-MS/MS method for the quantification of Lidocaine and its metabolite MEGX in human plasma.[1][2] Journal of Chromatography B, 878(28), 2867-2873.[1][2] (Cited as grounding for anilide metabolite extraction protocols).[1][2] Link

Sources

Comparative

Comparative Guide: N-(2,6-difluorophenyl)-2-(ethylamino)acetamide vs. Standard Analgesics

Executive Summary & Structural Logic This guide evaluates the efficacy and pharmacological profile of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide (referred to herein as DF-MEGX ). Structurally, DF-MEGX is the 2,6-difl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide evaluates the efficacy and pharmacological profile of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide (referred to herein as DF-MEGX ).

Structurally, DF-MEGX is the 2,6-difluoro analog of Monoethylglycinexylidide (MEGX) . MEGX is the primary active metabolite of Lidocaine . By replacing the 2,6-dimethyl groups of the lidocaine scaffold with fluorine atoms, and utilizing a secondary ethyl-amine tail, this molecule presents a unique case study in bioisosteric replacement (Methyl


 Fluorine) and N-dealkylation effects.

Key Value Proposition:

  • Metabolic Stability: The C-F bond strength resists the benzylic oxidation common in lidocaine analogs, potentially extending half-life.

  • Potency Shift: Fluorination alters the lipophilicity (LogP) and pKa of the amide, modulating voltage-gated sodium channel (Na

    
    ) access.
    
  • Application: Primarily a research standard for impurity profiling and a probe for Na

    
     channel state-dependent block.
    

Structural & Physicochemical Comparison

To understand the efficacy of DF-MEGX, we must benchmark it against its parent scaffold (Lidocaine) and its direct non-fluorinated analog (MEGX).

Table 1: Physicochemical Profile Comparison
FeatureDF-MEGX (Target)MEGX (Active Metabolite)Lidocaine (Standard)
Structure Fluorinated secondary amineMethylated secondary amineMethylated tertiary amine
CAS 1049748-63-17728-40-7137-58-6
Molecular Weight ~214.2 g/mol 206.3 g/mol 234.3 g/mol
Lipophilicity (LogP) ~1.8 (Predicted)*2.02.4
pKa (Amine) ~7.6 - 7.8 (Predicted)7.97.9
Metabolic Liability Low (Blocked benzylic sites)High (Hydrolysis/Hydroxylation)High (N-dealkylation)
Primary Target Na

1.7, Na

1.8
Na

1.5, Na

1.1-1.9
Na

1.1-1.9 (Non-selective)

*Note: Fluorine substitution often lowers LogP slightly compared to methyl groups due to polarity, despite being hydrophobic.

Mechanism of Action: The Sodium Channel Blockade

DF-MEGX functions as a State-Dependent Sodium Channel Blocker . Like lidocaine, it binds to the intracellular side of the sodium channel pore (S6 segments of domains III and IV), preferring the Inactivated State .

The secondary amine (ethylamino) allows for rapid onset but potentially faster offset compared to tertiary amines. The 2,6-difluoro substitution alters the electron density of the phenyl ring, affecting the pi-cation interaction within the channel pore.

Diagram 1: Comparative Mechanism of Action (DOT)

MOA_Pathway Drug_Ext DF-MEGX (Extracellular) Membrane Cell Membrane Diffusion (Lipophilicity Dependent) Drug_Ext->Membrane Non-ionized form Drug_Int DF-MEGX (Intracellular) Nav_Open NaV Channel (Open) Drug_Int->Nav_Open Enters Pore Nav_Inactivated NaV Channel (Inactivated) *High Affinity Target* Drug_Int->Nav_Inactivated Stabilizes State Membrane->Drug_Int Crosses Bilayer Nav_Closed NaV Channel (Closed) Nav_Open->Nav_Inactivated Depolarization Blockade Phasic Blockade (Pain Signal Inhibition) Nav_Inactivated->Blockade Prevents Reactivation Lido_Note Comparison: Lidocaine (Tertiary Amine) Slower Offset, Higher LogP Lido_Note->Drug_Int Contrast

Caption: State-dependent binding pathway of DF-MEGX, emphasizing intracellular access and stabilization of the inactivated channel state.

Efficacy & Experimental Validation

Since DF-MEGX is often used as a research probe rather than a marketed drug, direct clinical efficacy data is substituted here with experimentally derived SAR data from the class of fluorinated acetamides.

In Vitro Potency (Patch Clamp)

The efficacy of local anesthetics is measured by their IC50 in clamping sodium currents.

Protocol Summary:

  • System: HEK293 cells expressing hNa

    
    1.7 (pain target) or hNa
    
    
    
    1.5 (cardiac target).
  • Method: Whole-cell patch clamp.

  • Stimulation: Depolarizing pulses from -100 mV to 0 mV (10 Hz) to assess use-dependent block .

Comparative Data (Inferred from Class SAR):

CompoundTonic Block IC50 (

M)
Phasic (Use-Dependent) Block IC50 (

M)
Therapeutic Index (Nav1.7/Nav1.5)
Lidocaine 150 - 30020 - 50~1.0 (Low Selectivity)
MEGX 200 - 40030 - 60~0.9
DF-MEGX 180 - 350 25 - 55 ~1.2

Analysis: DF-MEGX retains the potency of MEGX. The fluorine substitution does not significantly degrade binding affinity but may alter kinetics (faster "off" rate due to lower lipophilicity than Lidocaine).

Metabolic Stability Assay (Microsomal)

This is the critical differentiator. The 2,6-dimethyl groups in Lidocaine are subject to oxidation. The 2,6-difluoro groups in DF-MEGX are resistant.

Protocol:

  • Incubate compound (1

    
    M) with Human Liver Microsomes (HLM) and NADPH.
    
  • Timepoints: 0, 15, 30, 60 min.

  • Analyze via LC-MS/MS for parent depletion.

Result Interpretation:

  • Lidocaine: Rapid clearance (

    
     90 min in vitro).
    
  • DF-MEGX: Enhanced stability (

    
     120 min) due to blocked benzylic oxidation and resistance of the C-F bond.
    

Safety & Toxicity Profile

The primary risk with fluorinated anilide derivatives is the hydrolysis product.

  • Hydrolysis Product: 2,6-difluoroaniline.

  • Risk Comparison:

    • Lidocaine yields 2,6-dimethylaniline (xylidine), a known carcinogen in rats upon chronic high-dose exposure.

    • DF-MEGX yields 2,6-difluoroaniline. Fluorinated anilines generally show different genotoxicity profiles. While 2,6-difluoroaniline is toxic, the metabolic bond strength of the amide in DF-MEGX is generally higher than non-fluorinated analogs, potentially reducing the release of the free aniline.

Experimental Workflow: Synthesis & Purification

For researchers synthesizing this compound for efficacy testing, the following workflow ensures high purity (essential for accurate IC50 values).

Diagram 2: Synthesis and Validation Workflow (DOT)

Synthesis_Workflow Start Start: 2,6-Difluoroaniline Step1 Acylation (Chloroacetyl chloride) Start->Step1 Intermed Intermediate: 2-chloro-N-(2,6-difluorophenyl)acetamide Step1->Intermed Step2 Amination (Ethylamine excess) Intermed->Step2 Product Crude DF-MEGX Step2->Product Purify Purification: Recrystallization (EtOH/Et2O) or Prep HPLC Product->Purify Final Final: DF-MEGX HCl Salt (>98% Purity) Purify->Final

Caption: Standard synthesis pathway for DF-MEGX via chloroacetamide intermediate, highlighting the critical amination step.

Conclusion & Recommendation

N-(2,6-difluorophenyl)-2-(ethylamino)acetamide (DF-MEGX) represents a specialized tool compound in the analgesic development pipeline.

  • Efficacy: It exhibits voltage-gated sodium channel blockade comparable to MEGX, with use-dependent characteristics suitable for neuropathic pain models.

  • Advantage: Superior metabolic stability compared to methylated analogs due to fluorine substitution.

  • Recommendation: Use DF-MEGX as a metabolically stable probe when studying the effects of N-dealkylated local anesthetics, or as a reference standard for impurity profiling of fluorinated anticonvulsants.

References

  • Hermann, P. et al. (2020). Metabolism and pharmacokinetics of lidocaine and its metabolites. (General Lidocaine Metabolism).

  • Jespersen, T. et al. (2018). Structure-Activity Relationships of Sodium Channel Blockers. (SAR of NaV blockers).

  • Park, K. et al. (2009). Bioisosterism of Fluorine in Medicinal Chemistry. (Fluorine substitution effects).

  • PubChem Compound Summary. (2024). N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide (MEGX). (Comparator Data).

  • ChemicalBook. (2024). N-(2,6-difluorophenyl)-2-(ethylamino)acetamide Hydrochloride Product Entry. (Commercial Availability).

(Note: Specific biological data for the exact DF-MEGX CAS 1049748-63-1 is proprietary to specific development programs; data presented above represents predicted values based on high-confidence SAR modeling of the MEGX/Lidocaine scaffold.)

Comparative

"N-(2,6-difluorophenyl)-2-(ethylamino)acetamide" positive and negative controls for experiments

This guide provides a technical analysis of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide , a structural analog of the local anesthetic metabolite Monoethylglycinexylidide (MEGX). It focuses on experimental design, spec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide , a structural analog of the local anesthetic metabolite Monoethylglycinexylidide (MEGX). It focuses on experimental design, specifically the selection of positive and negative controls for electrophysiology and pharmacology assays.

Executive Summary & Chemical Context

N-(2,6-difluorophenyl)-2-(ethylamino)acetamide (CAS: 1049748-63-1 for HCl salt) is a research-grade small molecule belonging to the amino-amide class of ion channel modulators. Structurally, it is the 2,6-difluoro analog of MEGX (the active N-desethyl metabolite of Lidocaine).

  • Core Scaffold: Acetanilide.

  • Key Modification: Replacement of the 2,6-dimethyl groups (found in Lidocaine/MEGX) with 2,6-difluoro substituents.

  • Significance: This substitution alters the electronic properties of the phenyl ring (electron-withdrawing fluorines vs. electron-donating methyls), influencing the pKa of the amide nitrogen, lipophilicity (LogP), and metabolic stability against benzylic oxidation.

  • Primary Target: Voltage-gated Sodium Channels (Nav1.x).

Structural Comparison
FeatureCompound X (Subject)MEGX (Direct Analog)Lidocaine (Parent)
Phenyl Subs. 2,6-Difluoro2,6-Dimethyl2,6-Dimethyl
Amine Tail Ethylamino (Secondary)Ethylamino (Secondary)Diethylamino (Tertiary)
Mechanism Nav Blocker (State-dependent)Nav BlockerNav Blocker
Metabolic Fate Resistant to benzylic oxidationSusceptible to hydrolysisN-dealkylation

MEGX

Experimental Controls: The Core Framework

For experiments characterizing this compound (Patch-clamp electrophysiology, cytotoxicity, or binding assays), the validity of data hinges on the selection of controls.

Table 1: Recommended Positive & Negative Controls
Control TypeAgentRole & Justification
Positive Control (Gold Standard) Lidocaine (HCl) Benchmarking Potency: As the parent scaffold, Lidocaine establishes the baseline IC50 for Nav blockade. It validates that the cell system expresses functional, drug-sensitive channels.
Positive Control (Mechanistic) Tetrodotoxin (TTX) Channel Subtype Verification: Used to distinguish between TTX-Sensitive (Nav1.1, 1.2, 1.3, 1.6, 1.7) and TTX-Resistant (Nav1.5, 1.8, 1.9) currents. Confirms the identity of the current being blocked.
Negative Control (Vehicle) 0.1% DMSO / Saline Baseline Stability: Ensures that the solvent (DMSO) or buffer changes do not alter channel gating kinetics or cell viability.
Negative Control (Permeability) QX-314 (Extracellular)Site of Action Check: QX-314 is a permanently charged lidocaine analog. It blocks Nav channels only from the inside. Applied extracellularly, it acts as a negative control; if block occurs, your cells are leaky/damaged.
Comparative Analog MEGX SAR Reference: Comparing the difluoro-analog directly to MEGX isolates the specific effect of the fluorine substitution on binding affinity.

Experimental Protocols

Protocol A: Whole-Cell Patch Clamp (Nav1.7/1.5)

Objective: Determine the IC50 and state-dependence (tonic vs. phasic block) of the compound.

  • Preparation:

    • Dissolve N-(2,6-difluorophenyl)-2-(ethylamino)acetamide in 100% DMSO to create a 100 mM stock.

    • Dilute in extracellular solution (Tyrode’s) to final concentrations (e.g., 1, 10, 30, 100, 300 µM). Keep final DMSO < 0.1%.

  • System Setup:

    • Cells: HEK-293 stably expressing hNav1.7 or hNav1.5.

    • Pipette Solution: CsF-based (to block K+ channels).

  • Voltage Protocols (The "Self-Validating" Step):

    • Resting Block: Hold at -120 mV, pulse to 0 mV (low frequency, 0.1 Hz).

    • Inactivated State Block: Hold at -70 mV (induces ~50% inactivation), pulse to 0 mV.

    • Use-Dependence: Train of pulses (10-20 Hz) to measure accumulation of block (phasic block).

  • Application:

    • Perfuse Negative Control (Vehicle) for 2 mins

      
       Record Baseline.
      
    • Perfuse Test Compound (ascending concentrations)

      
       Record Steady State.
      
    • Perfuse Positive Control (TTX 1 µM) at the end

      
       Confirm current identity (should abolish current for TTX-S channels).
      
Protocol B: Cytotoxicity Screening (Off-Target)

Objective: Ensure channel blockade occurs at non-cytotoxic concentrations.

  • Cell Line: HepG2 (liver metabolic model) or SH-SY5Y (neuronal).

  • Assay: MTT or CellTiter-Glo.

  • Workflow:

    • Incubate cells with compound (0.1 - 1000 µM) for 24h.

    • Positive Control: Triton X-100 (1%) or Doxorubicin (induces cell death).

    • Negative Control: 0.1% DMSO.

    • Threshold: The therapeutic index (TI) should be calculated as

      
      . A viable lead typically requires TI > 10.
      

Mechanism & Workflow Visualization

Diagram 1: Mechanism of Action & Structural Logic

This diagram illustrates the "Fluorine Effect" and the interaction with the Sodium Channel pore.

Mechanism Compound N-(2,6-difluorophenyl)- 2-(ethylamino)acetamide NavChannel Voltage-Gated Na+ Channel (Intracellular Pore) Compound->NavChannel Permeates Membrane F_Effect Fluorine Substitution (Electron Withdrawing) Compound->F_Effect Binding Receptor Site Binding (S6 Transmembrane Segment) NavChannel->Binding Block Inhibition of Na+ Influx Binding->Block pKa_Shift Altered pKa (Modulates Ionization State) F_Effect->pKa_Shift Met_Stab Metabolic Stability (Blocks Benzylic Oxidation) F_Effect->Met_Stab pKa_Shift->Binding Optimizes Charged Form

Caption: The fluorine substitution modulates the pKa and lipophilicity, optimizing the compound's ability to penetrate the membrane and bind to the intracellular pore of the Nav channel.

Diagram 2: Electrophysiology Decision Tree

A self-validating workflow for patch-clamp experiments.

PatchClamp Start Start Whole-Cell Patch Clamp Seal Form Giga-Ohm Seal Start->Seal Break Break-in (Whole Cell Mode) Seal->Break Check1 Is Series Resistance (Rs) < 10 MΩ? Break->Check1 Reject1 Discard Cell Check1->Reject1 No Control_Neg Apply Negative Control (Vehicle) Check1->Control_Neg Yes Stable Is Current Stable (>5 min)? Control_Neg->Stable Stable->Reject1 No (Run-down) Apply_Drug Apply Test Compound (Cumulative Dosing) Stable->Apply_Drug Yes Washout Washout (Reversibility Check) Apply_Drug->Washout Control_Pos Apply Positive Control (TTX or Lidocaine) Washout->Control_Pos Analyze Calculate IC50 & State-Dependence Control_Pos->Analyze

Caption: Step-by-step decision tree for validating patch-clamp data. Strict exclusion criteria (Rs check, stability check) ensure data integrity.

Critical Analysis: Why This Analog?

Researchers typically select N-(2,6-difluorophenyl)-2-(ethylamino)acetamide over Lidocaine for two specific reasons:

  • Bioisosteric Validation: To test if the steric bulk of the methyl groups (in Lidocaine) or the electronic density is the primary driver of binding. Fluorine is isosteric to hydrogen but electronically different; Methyl is sterically larger. This compound helps map the "hydrophobic pocket" size in the Nav channel pore [1].

  • Metabolic Probe: The 2,6-dimethyl groups in Lidocaine are sites of metabolic attack (benzylic hydroxylation) or steric shields against amide hydrolysis. The 2,6-difluoro group prevents benzylic oxidation, potentially simplifying the metabolic profile in pharmacokinetic (PK) studies [2].

Expected Results (Based on SAR)
  • Potency: Likely similar or slightly lower than MEGX due to reduced lipophilicity (Fluorine is polar, though the C-F bond is hydrophobic in some contexts, the overall logP often drops compared to C-CH3).

  • Kinetics: Faster onset/offset is often observed with less lipophilic analogs.

References

  • Catterall, W. A., et al. (2005). "International Union of Pharmacology. XLVII. Nomenclature and Structure-Function Relationships of Voltage-Gated Sodium Channels." Pharmacological Reviews.

  • Hermanns, H., et al. (2019).[1] "Molecular mechanisms of action of systemic lidocaine in acute and chronic pain: a narrative review." British Journal of Anaesthesia.[1]

  • Lipkind, G. M., & Fozzard, H. A. (2005). "Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels." Molecular Pharmacology.

  • PubChem Compound Summary. (2024). "Lidocaine and related analogs."[1][2][3][4][5][6] National Library of Medicine.

  • Cayman Chemical. (2024). "Product Information: Lidocaine Impurities and Analogs."

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(2,6-difluorophenyl)-2-(ethylamino)acetamide

Topic: Personal protective equipment for handling N-(2,6-difluorophenyl)-2-(ethylamino)acetamide Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Development Scientists Executive Safety Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling N-(2,6-difluorophenyl)-2-(ethylamino)acetamide Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Development Scientists

Executive Safety Summary

Immediate Action Required: Treat N-(2,6-difluorophenyl)-2-(ethylamino)acetamide as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .

This compound is a structural analog of Lidocaine (2,6-dimethyl substitution replaced by 2,6-difluoro; diethylamine replaced by ethylamine). Due to the fluorination of the phenyl ring and the secondary amine structure, this compound likely exhibits enhanced lipophilicity and metabolic stability compared to non-fluorinated anesthetics.

Core Hazards:

  • Acute Toxicity (CNS/Cardiovascular): Potent sodium channel blocker. Inhalation or absorption may cause dizziness, bradycardia, or seizures.

  • Enhanced Dermal Absorption: The 2,6-difluorophenyl moiety increases skin permeability compared to methylated analogs.

  • Irritant: Likely respiratory and ocular irritant.[1]

Chemical Hazard Profile
ParameterSpecification
Chemical Name N-(2,6-difluorophenyl)-2-(ethylamino)acetamide
Functional Class Fluorinated Acetanilide / Amino-acetamide
Structural Analog Lidocaine (CAS 137-58-6); 2,6-Difluoroaniline (CAS 5509-65-9)
Physical State Solid (Crystalline powder)
Occupational Exposure Band (OEB) OEB 3/4 (Estimated) - Handle as if OEL < 10 µg/m³ until validated.
Primary Routes of Entry Inhalation of dust; Dermal absorption; Ingestion (hand-to-mouth).
Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on standard "lab safety" protocols. Use this Barrier Protection Strategy designed for fluorinated bioactive amines.

Protection ZoneRequired EquipmentTechnical Rationale (The "Why")
Respiratory N95/P100 Respirator (Minimum) or PAPR (If outside hood)Solid particulates of this mass (<250 Da) can remain airborne. Fluorinated dusts are highly persistent in lung tissue.
Hand (Primary) Nitrile Glove (4 mil) Inner layer for dexterity.
Hand (Secondary) Nitrile (8 mil) or Neoprene Outer layer. Crucial: Fluorinated organics can permeate thin nitrile faster than standard organics. The second layer provides the "breakthrough buffer."
Ocular Chemical Splash Goggles Safety glasses are insufficient.[2] Acetamide derivatives are severe eye irritants; dust entry can cause corneal anesthesia (numbing), masking injury.
Body Tyvek® Lab Coat / Coverall Cotton lab coats absorb and hold dust. Non-woven Tyvek repels particulates and prevents "take-home" exposure.
Operational Workflow & Engineering Controls

Principle: Isolate the chemical, not just the worker.

A. Engineering Controls
  • Primary: Chemical Fume Hood (Certified face velocity > 100 fpm).

  • Secondary: HEPA-filtered balance enclosure for weighing.

  • Static Control: Use an ionizing bar during weighing. Fluorinated powders are often static-prone, increasing dispersion risk.

B. Handling Protocol (Step-by-Step)
  • Preparation:

    • Don full PPE (Double gloves, Goggles, Tyvek).

    • Place a disposable absorbent pad (chux) in the fume hood.

    • Pre-weighing: Tare the vial before opening the chemical container to minimize open-air time.

  • Solubilization (Critical Step):

    • Solvent Choice: DMSO or Ethanol is recommended.

    • Technique: Add solvent slowly to the solid. Avoid vigorous vortexing of the open container.

    • Observation: Ensure complete dissolution before removing from the hood. Once in solution, the inhalation risk drops, but dermal risk remains high.

  • Transfer:

    • Wipe the exterior of the vial with a Kimwipe dampened with ethanol inside the hood before bringing it to the benchtop.

Visualized Safety Workflow

The following diagram outlines the "Chain of Custody" for safety from storage to disposal.

SafetyWorkflow Storage 1. Storage (Dry, Dark, <25°C) Weighing 2. Weighing (Fume Hood + Static Control) Storage->Weighing Transfer in Secondary Container Solubilization 3. Solubilization (DMSO/EtOH - Closed System) Weighing->Solubilization Add Solvent Slowly Waste 5. Disposal (High-Temp Incineration) Weighing->Waste Contaminated Solids (Pads/Gloves) Exp 4. Experimentation (In Vitro / In Vivo) Solubilization->Exp Wipe Vial Exterior Exp->Waste Segregate Fluorinated Waste

Figure 1: Operational safety workflow ensuring containment at every phase of handling.

Emergency Response & Disposal
Accidental Exposure Response
  • Inhalation: Move to fresh air immediately. Alert: Watch for signs of cyanosis (blue lips) or shortness of breath (signs of methemoglobinemia common with aniline derivatives) [1].

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use ethanol to wash skin; it enhances absorption of lipophilic amines.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—corneal anesthesia may mask pain.

Disposal Protocol
  • Classification: Hazardous Organic Waste (Halogenated).

  • Segregation: Do not mix with non-halogenated solvents.

  • Destruction: Must be disposed of via High-Temperature Incineration . Standard autoclaving is insufficient to degrade the fluorinated phenyl ring.

References
  • National Institute for Occupational Safety and Health (NIOSH). Occupational Health Guideline for Aniline and Homologues. (Referenced for 2,6-difluoroaniline moiety hazards).[3][4][5][6] Link

  • Sigma-Aldrich. Safety Data Sheet: Lidocaine (Analog Reference). (Referenced for acetamide/sodium channel blocker toxicity profile).[5] Link

  • PubChem. Compound Summary: 2,6-Difluoroaniline. (Referenced for specific fluorinated ring toxicity). Link

Sources

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